molecular formula C10H11BrN4O2 B1528246 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803611-05-3

5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Cat. No. B1528246
CAS RN: 1803611-05-3
M. Wt: 299.12 g/mol
InChI Key: JQNNAGMYOIGBKW-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of various derivatives of 3,4-dihydropyrimidin-2-one. For example, a study described the synthesis of 5- (5-amino 1, 3, 4-oxadiazol-2-yl)-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2 (1H)-ones through a series of reactions, starting from ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing good antimicrobial activity. Additionally, they were screened for their antioxidant properties, with some compounds demonstrating high activity (Dey et al., 2022).

Anticandidal Agents

Another application in scientific research includes the synthesis of oxadiazole derivatives for their potential use as anticandidal agents. A study synthesized new oxadiazole derivatives and tested them in vitro against various Candida species. Among these compounds, one was found to be the most potent derivative against Candida species, showing effectiveness comparable to the standard antifungal ketoconazole (Kaplancıklı, 2011).

Antitubercular and Antimalarial Agents

Research has also explored the potential antitubercular and antimalarial applications of derivatives involving the 5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one structure. A series of derivatives were synthesized and screened for their anti-tubercular and antimalarial activity, demonstrating the compound's versatility in medicinal chemistry applications (Akhaja & Raval, 2012).

Corrosion Inhibition

The compound and its derivatives have been investigated for their corrosion inhibition properties. A study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. The findings indicated that these compounds act as effective corrosion inhibitors, protecting mild steel from corrosion through the formation of a protective layer (Ammal, Prajila, & Joseph, 2018).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNAGMYOIGBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
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5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
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5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
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5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

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